![molecular formula C29H32N2S B2434511 2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole CAS No. 339277-19-9](/img/structure/B2434511.png)
2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole
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Overview
Description
Scientific Research Applications
ABTS/PP Decolorization Assay of Antioxidant Capacity
The compound's relevance in antioxidant capacity assays, particularly in the ABTS•+ radical cation-based assays, is noteworthy. It highlights the potential use of the compound in studying antioxidant properties and the reaction pathways involved. The review by Ilyasov et al. (2020) provides insights into the mechanisms of these assays, particularly the ABTS/potassium persulfate decolorization assay, emphasizing the role of antioxidants and the specific reactions, such as coupling, that may influence the assay results (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Synthetic Phenolic Antioxidants in Environmental and Toxicological Studies
Liu & Mabury (2020) discuss the widespread use of synthetic phenolic antioxidants (SPAs) in industrial and commercial products and their implications on the environment, human exposure, and toxicity. The occurrence of SPAs in various environmental matrices and their potential toxicological effects, including hepatic toxicity and endocrine-disrupting effects, are highlighted. The compound's relevance in this context is significant for understanding environmental and health impacts (Liu & Mabury, 2020).
Transformation of Azoles into Central Nervous System Acting Drugs
Saganuwan's (2020) research provides insights into the transformation of azole compounds, including imidazole, into more potent drugs for treating central nervous system (CNS) diseases. The paper discusses the synthesis pathways and the resultant compounds' potential CNS effects due to the presence of heteroatoms like nitrogen, oxygen, and sulfur, hinting at the therapeutic potential of imidazole derivatives, including the compound (Saganuwan, 2020).
Catalytic Non-Enzymatic Kinetic Resolution
Pellissier (2011) discusses the importance of catalytic non-enzymatic kinetic resolution in the synthesis of chiral compounds, highlighting the progress made in developing chiral catalysts for asymmetric reactions. The review mentions various types of compounds, including sulfur compounds, potentially involving the compound , in such catalytic processes (Pellissier, 2011).
Safety and Hazards
properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-4,5-diphenyl-1-propylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2S/c1-5-20-31-27(24-14-10-7-11-15-24)26(23-12-8-6-9-13-23)30-28(31)32-21-22-16-18-25(19-17-22)29(2,3)4/h6-19H,5,20-21H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSATAMHRDAYJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1SCC2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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